phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Description
Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. The molecule is substituted at position 1 with a triisopropylsilyl (TIPS) group and at position 5 with a phenylmethanol moiety. The TIPS group is a sterically bulky protecting group commonly used in organic synthesis to enhance stability and prevent undesired reactions at the nitrogen atom of the pyrrolopyridine ring . The phenylmethanol substituent introduces a secondary alcohol functional group, which may participate in hydrogen bonding or serve as a site for further derivatization. This compound is likely utilized as an intermediate in pharmaceutical synthesis or materials science, given the prevalence of pyrrolopyridine derivatives in drug discovery .
Properties
Molecular Formula |
C23H32N2OSi |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
phenyl-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]methanol |
InChI |
InChI=1S/C23H32N2OSi/c1-16(2)27(17(3)4,18(5)6)25-13-12-20-14-21(15-24-23(20)25)22(26)19-10-8-7-9-11-19/h7-18,22,26H,1-6H3 |
InChI Key |
GSTGPGYWFFLMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclocondensation
Pyridine-2,3-diamine derivatives undergo cyclization with β-ketoesters or α-haloketones to form the pyrrolo[2,3-b]pyridine core. For example, reaction of 3-aminopyridine-2-carboxylate with acetylacetone in acidic conditions yields the bicyclic structure.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cross-coupling between 2-chloropyridine derivatives and propargylamines enables annulation to form the pyrrolopyridine system. This method offers superior regiocontrol, particularly for 5-substituted derivatives.
Nitrogen Protection with Triisopropylsilyl (TIPS) Groups
The 1-position nitrogen of pyrrolo[2,3-b]pyridine is highly reactive, necessitating protection before further functionalization.
Silylation Protocol
Reagents : Triisopropylsilyl chloride (TIPSCl), imidazole, anhydrous DMF.
Mechanism : Deprotonation of the pyrrolopyridine nitrogen by imidazole facilitates nucleophilic attack on TIPSCl, forming the silyl-protected intermediate.
Conditions : 0°C to room temperature, 12–24 hours under inert atmosphere.
Yield : 85–92% (based on analogous silylations).
The 5-position is electronically activated for electrophilic substitution, enabling introduction of the phenylmethanol group. Two pathways are explored:
Vilsmeier-Haack Formylation Followed by Grignard Addition
Step 1: Formylation
Reagents : POCl₃, DMF, dichloroethane.
Mechanism : Generation of the chloroiminium ion electrophile, which reacts at the 5-position to yield 1-TIPS-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Conditions : Reflux at 80°C for 6 hours.
Yield : ~70% (extrapolated from nicotinic acid formylation).
Step 2: Phenyl Grignard Addition
Reagents : Phenylmagnesium bromide, THF, aqueous HCl.
Mechanism : Nucleophilic addition of the Grignard reagent to the aldehyde forms a secondary alkoxide, protonated during workup to the alcohol.
Conditions : 0°C to room temperature, 2 hours.
Yield : 65–75% (estimated from benzaldehyde Grignard reactions).
Alternative Pathways and Optimization
Reductive Amination Approach
Condensation of 5-acetyl-1-TIPS-pyrrolo[2,3-b]pyridine with phenylboronic acid under Suzuki-Miyaura conditions, followed by ketone reduction using NaBH₄/MeOH, presents a viable alternative.
Protecting Group Stability
The TIPS group remains intact under Vilsmeier (POCl₃/DMF) and Grignard conditions but may hydrolyze under strongly acidic or basic environments.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Vilsmeier/Grignard | High regioselectivity | Multi-step, sensitive aldehydes | 60–75% |
| Reductive Amination | Avoids aldehyde intermediates | Requires boronic acid derivatives | 50–65% |
| Friedel-Crafts | Single-step | Poor regiocontrol | <30% |
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Structural confirmation via:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), TIPS isopropyl groups (δ 1.0–1.3 ppm).
- MS (ESI+) : m/z 380.5 [M+H]⁺ (calculated for C₂₃H₃₂N₂OSi).
Industrial-Scale Considerations
Parchem’s production likely utilizes continuous flow reactors for the Grignard step to enhance safety and yield. Scalability of the Vilsmeier reaction remains challenging due to POCl₃ handling.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol
- Structure: This compound shares the TIPS-protected pyrrolopyridine core but differs at position 5, where a tertiary alcohol (propan-2-ol) replaces the phenylmethanol group .
- The absence of a phenyl ring may improve solubility in non-polar solvents compared to the phenylmethanol derivative.
- Applications : Likely used in similar synthetic pathways but with altered reactivity due to steric shielding from the tertiary alcohol.
5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Structure: Substitutes the phenylmethanol group at position 5 with a chlorine atom .
- Lacks a hydroxyl group, eliminating hydrogen-bonding capacity and reducing polarity.
- Applications : Serves as a halogenated intermediate for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Comparative Analysis Table
Research Findings
- Synthetic Utility : The TIPS group in all three compounds enhances stability during multi-step syntheses, particularly under basic or nucleophilic conditions .
- Solubility Trends: Phenylmethanol derivatives exhibit lower solubility in polar solvents compared to tertiary alcohol analogs due to aromatic stacking .
- Reactivity : The chlorine-substituted variant is more reactive in metal-catalyzed reactions, while alcohol-containing derivatives are suited for oxidation or protection strategies.
Biological Activity
Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- Molecular Formula : CHNOSi
- Molecular Weight : 290.48 g/mol
- CAS Number : 685514-01-6
- Storage Conditions : Inert atmosphere, 2–8°C
Kinase Inhibition
Recent studies highlight the compound's role as a kinase inhibitor. The pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit significant inhibition of various kinases, which are crucial for cell signaling and regulation. The inhibition of kinases can lead to therapeutic effects in cancer treatment by disrupting the signaling pathways that promote tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Specific derivatives have demonstrated activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant given the increasing prevalence of antibiotic resistance.
Antiproliferative Effects
In vitro studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cells, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has provided insights into how modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity. For example, the introduction of triisopropylsilyl groups has been associated with improved potency in kinase inhibition and anticancer activity.
Case Study 1: Kinase Inhibition
A study published in a patent document reveals that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific kinases effectively. The research outlines the synthesis of these compounds and their subsequent biological evaluation, demonstrating promising results in preclinical models .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of related compounds against a range of bacterial strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against resistant strains . This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 3: Antiproliferative Activity
In vitro assays conducted on HeLa and A549 cell lines showed that some derivatives of this compound had IC50 values indicating significant antiproliferative effects. The most potent derivatives were further analyzed for their mechanisms of action .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to introduce the triisopropylsilyl (TIPS) group onto the pyrrolo[2,3-b]pyridine core?
The TIPS group is typically introduced via silylation reactions using triisopropylsilyl chloride (TIPSCl) under inert conditions. For example, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is synthesized by reacting the parent pyrrolopyridine with TIPSCl in the presence of a base like imidazole or DMAP in anhydrous THF or DMF. The reaction is monitored by TLC, and purification involves column chromatography .
Q. How is the methanol group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold functionalized?
The methanol group can be oxidized to a ketone using mild oxidizing agents like Dess-Martin periodinane or activated MnO₂. Alternatively, it can be converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution. For instance, tosylation involves reacting the alcohol with TsCl in THF using NaH as a base, followed by purification via silica gel chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include the TIPS group’s isopropyl protons (δ 1.0–1.2 ppm, multiplet) and aromatic protons from the pyrrolopyridine core (δ 7.5–8.5 ppm).
- MS (ESI) : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., calculated using ACD/Labs software).
- IR : Peaks near 1250 cm⁻¹ (Si-C stretching) confirm TIPS group presence .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for structure-activity relationship (SAR) studies?
Regioselective halogenation (e.g., iodination at the 3-position using N-iodosuccinimide in acetone) enables subsequent cross-coupling (Suzuki, Sonogashira). For example, 5-bromo derivatives undergo Pd-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O) to introduce diverse substituents .
Q. What methodologies address low yields in palladium-catalyzed cross-coupling reactions involving this scaffold?
Optimization includes:
- Catalyst selection : Pd₂(dba)₃ with XPhos ligands improves coupling efficiency for sterically hindered substrates.
- Solvent systems : Mixed solvents (toluene/EtOH/H₂O) enhance solubility and reaction rates.
- Temperature : Reactions at 90–105°C under microwave irradiation reduce reaction times .
Q. How does the TIPS group influence the compound’s stability and reactivity in downstream applications?
The TIPS group acts as a steric shield, protecting the pyrrolopyridine nitrogen from undesired reactions. However, it may reduce solubility in polar solvents. Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, confirming thermal robustness. Removal of TIPS is achieved with TBAF in THF, regenerating the NH group .
Q. What computational tools predict the solubility and logP of derivatives for medicinal chemistry applications?
Advanced Chemistry Development (ACD/Labs) software calculates physicochemical properties (logP, solubility) using fragment-based methods. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins, guiding analog design .
Q. How are contradictions in reported synthetic yields resolved?
Systematic Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, reaction time). For example, extending reflux time from 24 to 30 hours in xylene improved yields from 49% to 68% in a related pyrrolopyridine synthesis .
Q. What purification techniques are optimal for isolating polar derivatives of this compound?
- Reverse-phase HPLC : Effective for separating polar analogs (C18 column, acetonitrile/water gradient).
- Recrystallization : Methanol/water mixtures yield high-purity crystals (>97%) for X-ray diffraction studies .
Q. How is the compound’s bioactivity assessed in kinase inhibition studies?
Derivatives are screened against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays (Z′-LYTE™). IC₅₀ values are calculated from dose-response curves, with structural modifications (e.g., substituting the phenyl group with electron-withdrawing moieties) enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
